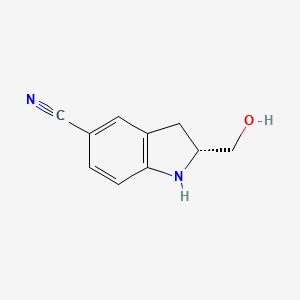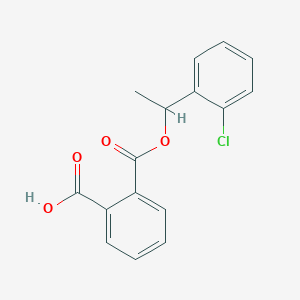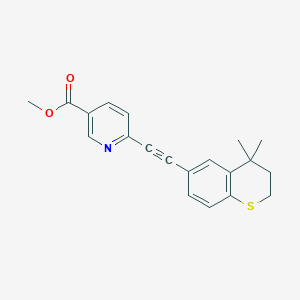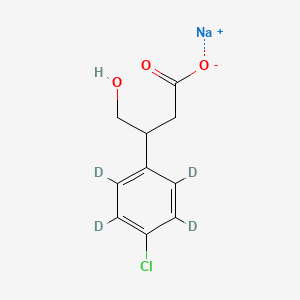![molecular formula C19H36N2O6 B13441436 (R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is a compound commonly used in peptide synthesis. It features two Boc (tert-butoxycarbonyl) protecting groups, which are crucial in preventing unwanted reactions during peptide chain assembly. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under acidic conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol typically involves the protection of amino acids using Boc anhydride and a suitable base. The reaction conditions often include:
Base: Triethylamine or N-methylmorpholine
Solvent: Dichloromethane or dioxane
Temperature: Room temperature to 20°C
The Boc protecting group is introduced by reacting the amino acid with Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques allows for efficient and high-yield production. The solid-phase synthesis involves immobilizing the amino acid on a resin, followed by stepwise addition of protected amino acids .
化学反应分析
Types of Reactions
®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol undergoes several types of reactions, including:
Deprotection: Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid)
Coupling: Formation of peptide bonds using coupling reagents like HBTU or DIC
Substitution: Reactions involving nucleophilic substitution at the oxazolidinyl ring
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide)
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include deprotected amino acids, peptide chains, and substituted oxazolidinyl derivatives .
科学研究应用
®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is widely used in scientific research, particularly in:
Chemistry: Synthesis of complex peptides and peptidomimetics
Biology: Study of protein-protein interactions and enzyme mechanisms
Medicine: Development of peptide-based drugs and therapeutic agents
Industry: Large-scale peptide synthesis for pharmaceuticals and biotechnology
作用机制
The compound exerts its effects primarily through the protection and deprotection of amino groups during peptide synthesis. The Boc groups prevent unwanted side reactions, ensuring the correct assembly of peptide chains. Upon completion of the synthesis, the Boc groups are removed under acidic conditions, revealing the free amino groups necessary for biological activity .
相似化合物的比较
Similar Compounds
Fmoc-protected amino acids: Use Fmoc (9-fluorenylmethyloxycarbonyl) groups for protection, which are removed under basic conditions
Alloc-protected amino acids: Use Alloc (allyloxycarbonyl) groups, which are removed under palladium-catalyzed conditions
Uniqueness
®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is unique due to its dual Boc protection, providing stability under basic conditions and ease of removal under acidic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where orthogonal protection strategies are essential .
属性
分子式 |
C19H36N2O6 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
tert-butyl (4S)-4-[(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C19H36N2O6/c1-17(2,3)26-15(23)20-13(11-22)9-10-14-12-25-19(7,8)21(14)16(24)27-18(4,5)6/h13-14,22H,9-12H2,1-8H3,(H,20,23)/t13-,14+/m1/s1 |
InChI 键 |
OJNIDUMHJPBHRG-KGLIPLIRSA-N |
手性 SMILES |
CC1(N([C@H](CO1)CC[C@H](CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(N(C(CO1)CCC(CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



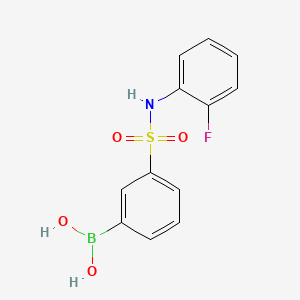
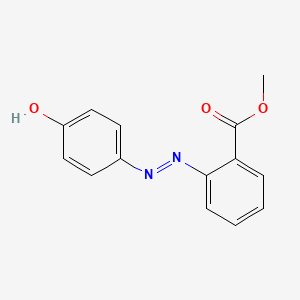
![4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441371.png)
![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)
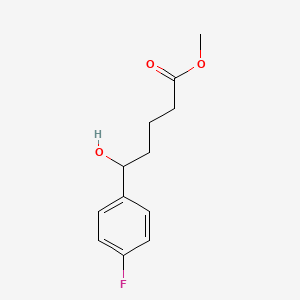

![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)

